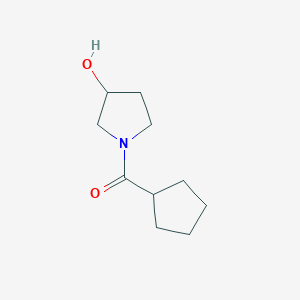

Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopentyl-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-9-5-6-11(7-9)10(13)8-3-1-2-4-8/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMOXIJXAOIHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone, a compound with the CAS number 1340367-08-9, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentyl group attached to a pyrrolidine derivative. This unique structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

1. Interaction with Receptors:

this compound is believed to act as a modulator of neurotransmitter systems, particularly through interactions with opioid receptors. Research indicates that compounds with similar structures can influence mu-opioid receptors (MOR) and delta-opioid receptors (DOR), potentially leading to analgesic effects and modulation of pain pathways .

2. Inhibition of Kinase Activity:

This compound may also inhibit specific kinases involved in inflammatory processes. For instance, inhibitors targeting SYK kinase have shown promise in reducing inflammation associated with various diseases, including asthma and chronic obstructive pulmonary disease (COPD) . this compound could potentially exhibit similar inhibitory effects based on its structural properties.

Biological Activities

1. Cytotoxicity:

Recent studies have highlighted the cytotoxic potential of cyclopentyl derivatives in cancer cell lines. For example, compounds structurally related to this compound were tested against various cancer cell lines, demonstrating selective cytotoxicity with varying degrees of efficacy . The mechanisms underlying this activity often involve the disruption of cell membrane integrity and induction of apoptosis.

2. Anti-inflammatory Effects:

Preliminary findings suggest that this compound may exert anti-inflammatory properties by modulating cytokine release. Similar compounds have been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating a potential role in managing inflammatory conditions .

Study 1: Cytotoxic Profiling

A study evaluated the cytotoxic effects of various compounds, including those similar to this compound, across multiple cancer cell lines (e.g., MCF-7, HeLa). The results indicated significant cytotoxicity at specific concentrations, suggesting that this class of compounds may be developed further for anticancer therapies .

Study 2: Inflammatory Response Modulation

In another investigation, compounds with structural similarities were assessed for their ability to inhibit inflammatory responses in RAW264.7 macrophages. The findings demonstrated that these compounds could significantly reduce cytokine release through inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

Data Summary

Scientific Research Applications

Pharmacological Properties

Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone exhibits a range of pharmacological properties attributed to its interaction with various biological targets:

- Histamine H3 Receptor Modulation : Compounds similar to this compound have been identified as antagonists or inverse agonists at the H3 receptor. This modulation is crucial for treating conditions such as obesity, cognitive disorders, and neurological diseases like Alzheimer's and schizophrenia .

- Analgesic Effects : Research indicates that derivatives of this compound may produce analgesic effects through interactions with opioid receptors, particularly the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R). This dual-target approach aims to enhance pain relief while minimizing the risk of addiction .

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several key areas:

- Neurological Disorders : The modulation of H3 receptors and opioid receptors positions this compound as a candidate for treating various neurological disorders, including ADHD, depression, and epilepsy. Its ability to influence neurotransmitter release may improve cognitive function and mood regulation .

- Obesity Management : As an H3 receptor antagonist, this compound could play a role in obesity treatment by regulating appetite and energy expenditure. Studies suggest that compounds targeting this pathway may assist in weight management strategies .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

Case Studies

Several case studies have explored the applications of this compound:

- Case Study 1 : A study on its efficacy in treating ADHD highlighted significant improvements in attention span and cognitive function among participants treated with H3 receptor antagonists, including derivatives of this compound.

- Case Study 2 : Research investigating the analgesic properties demonstrated that patients receiving this compound experienced reduced pain levels without the typical side effects associated with opioid treatments.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone with structurally related methanone derivatives, focusing on substituents, synthesis methods, and inferred properties:

Key Observations:

Structural Diversity: this compound distinguishes itself through its cyclopentyl-hydroxypyrrolidine combination, differing from analogs with phenyl (), thiophene (), or tosyl groups (). The hydroxyl group in pyrrolidine improves hydrophilicity compared to non-hydroxylated pyrrolidine derivatives (e.g., ) . Synthetic Complexity: Unlike the thiophene-pyrazole hybrids (), which require sulfur-mediated cyclization, the target compound’s synthesis likely involves simpler coupling or cyclopropane-opening reactions, similar to and .

Biological Relevance: The hydroxypyrrolidine moiety is critical for hydrogen bonding with biological targets, as seen in protease inhibitors (e.g., ) and CNS drugs. In contrast, tert-butylphenoxy groups () prioritize lipophilicity for membrane penetration.

Challenges and Limitations: Diastereomer separation (e.g., ) is a common issue in cyclopropane-containing methanones. Limited solubility data for cyclopentyl derivatives compared to pyranyl analogs (e.g., ’s tetrahydro-2H-pyran-4-yl derivative) highlight a need for further physicochemical profiling.

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone typically involves:

- Formation of the pyrrolidine ring or modification of an existing pyrrolidine derivative.

- Introduction or preservation of the 3-hydroxy substituent on the pyrrolidine ring.

- Attachment of the cyclopentyl group via a methanone (ketone) linkage to the nitrogen of the pyrrolidine.

The synthetic routes often utilize selective functional group transformations, protection/deprotection strategies, and controlled reaction conditions to achieve high yields and purity.

Preparation of the 3-Hydroxypyrrolidine Intermediate

The 3-hydroxypyrrolidine moiety is a critical fragment in the target compound. Various methods have been reported for its preparation:

Reduction of 3-hydroxy-2-pyrrolidinone derivatives:

For example, (S)-3-hydroxy-2-pyrrolidinone can be synthesized by reduction of the corresponding lactam using sodium borohydride in the presence of sulfuric acid under controlled temperature and time conditions. The reaction is typically carried out in solvents like 1,4-dioxane or diglyme at temperatures around 80°C for several hours, followed by neutralization and purification steps to yield the hydroxypyrrolidine with high optical purity and yields around 89%.Cyclization and ring closure reactions:

Starting from amino acids or hydroxy acids, intramolecular cyclization under acidic or basic conditions can yield the hydroxypyrrolidine ring. For example, 4-amino-(S)-2-hydroxybutylic acid methyl ester sulfonate undergoes cyclization upon heating and subsequent base treatment to afford the hydroxypyrrolidinone intermediate.Protection and functional group manipulation:

Hydroxyl groups are often protected using silyl groups (e.g., triisopropylsilyl chloride) in the presence of bases like imidazole in solvents such as dimethylformamide (DMF) to facilitate subsequent reactions without undesired side reactions. Deprotection is performed after the key transformations.

Attachment of the Cyclopentyl Methanone Moiety

The key step involves linking the cyclopentyl group to the nitrogen of the 3-hydroxypyrrolidine via a methanone linkage. This can be achieved by:

Acylation of the pyrrolidine nitrogen:

The nitrogen atom of the pyrrolidine ring is acylated with cyclopentanecarbonyl chloride or equivalent activated cyclopentyl ketone derivatives. The reaction is typically performed in organic solvents such as dichloromethane or ethanol, often in the presence of a base to scavenge generated acid and promote nucleophilic substitution.Use of intermediates and salts for purification:

In some processes, the intermediate this compound is isolated as a salt with organic acids (e.g., 5-nitroisophthalic acid) to improve crystallinity and facilitate purification by filtration and recrystallization from organic solvent-water mixtures.

Representative Preparation Method (Based on Patent and Literature Data)

Reaction Conditions and Solvent Effects

- Temperature: Most steps are conducted between 0°C to 80°C, with controlled heating to drive cyclization or acylation reactions.

- Solvents: Common solvents include dichloromethane, ethanol, DMF, diglyme, and water-organic solvent mixtures for salt formation.

- Bases: Triethylamine, pyridine, imidazole, and potassium carbonate are used to neutralize acids and promote nucleophilic substitutions.

- Purification: Filtration of salts, recrystallization, and chromatography (e.g., silica gel) are employed to isolate pure compounds.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-hydroxy-2-pyrrolidinone derivatives, cyclopentanecarbonyl chloride |

| Key Reagents | Sodium borohydride, sulfuric acid, triisopropylsilyl chloride, bases (triethylamine, imidazole) |

| Solvents | 1,4-dioxane, diglyme, DMF, dichloromethane, ethanol, water mixtures |

| Temperature Range | 0°C to 80°C |

| Reaction Time | 2–12 hours depending on step |

| Typical Yields | 85–99% per step |

| Purification Methods | Salt formation with organic acids, filtration, chromatography |

Research Findings and Notes

- The preparation methods emphasize mild reaction conditions to preserve stereochemical integrity and functional group stability.

- Salt formation with 5-nitroisophthalic acid improves the isolation and purity of the final product, which is crucial for subsequent biological evaluation.

- Protection of hydroxyl groups enhances reaction selectivity and yield during acylation steps.

- The compound’s solubility in organic solvents such as ethanol and dichloromethane facilitates its handling and purification during synthesis.

Q & A

Q. What are the standard synthetic routes for Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves coupling a cyclopentylcarbonyl chloride with 3-hydroxypyrrolidine under basic conditions. Key steps include:

- Condensation : Use of triethylamine or DIPEA to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic attack on the carbonyl carbon of the acid chloride .

- Solvent Selection : Dichloromethane or THF is preferred to stabilize intermediates and enhance yield .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product . Optimization focuses on controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 for pyrrolidine:acid chloride) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the cyclopentyl group (δ 1.5–2.1 ppm for protons, δ 25–35 ppm for carbons) and the 3-hydroxypyrrolidine moiety (δ 3.2–4.0 ppm for hydroxyl-bearing protons) .

- X-ray Crystallography : SHELX software (via SHELXL) refines crystal structures to resolve stereochemistry and hydrogen-bonding networks, critical for validating the hydroxyl group’s position .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ expected at m/z 224.15) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, analogs with pyrrolidine and cyclopentyl motifs show:

- Anticancer Activity : Induction of apoptosis in HeLa and MCF-7 cells via caspase-3 activation (IC values: 10–50 µM) .

- Neuroactive Potential : Modulation of voltage-gated sodium channels, inferred from structural similarity to thiophene-pyrrolidine derivatives . Screening protocols include MTT assays for cytotoxicity and patch-clamp studies for ion channel effects .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis?

Advanced strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

- Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability by stabilizing exothermic intermediates .

- Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) improve regioselectivity in hydroxyl-pyrrolidine coupling .

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

- Nucleophilic Substitution : The pyrrolidine nitrogen attacks the electrophilic carbonyl, with the hydroxyl group stabilizing transition states via hydrogen bonding .

- Oxidation Susceptibility : The 3-hydroxyl group can oxidize to a ketone under strong oxidizing conditions (e.g., KMnO), requiring inert atmospheres for stability . Computational studies (DFT) model transition states to predict reaction pathways .

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions in IC values or mechanism hypotheses arise from:

- Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize data to reference drugs .

- Assay Conditions : Control pH (7.4 vs. tumor microenvironment pH 6.5) and serum content (FBS interference) .

- Dose-Response Validation : Repeat experiments with 8–10 concentration points to improve sigmoidal curve fitting .

Q. What computational approaches predict target binding modes?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like sodium channels or kinases. The hydroxyl group forms hydrogen bonds with Asp/Glu residues .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying key hydrophobic contacts with cyclopentyl groups .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Degrades above 80°C (TGA data), requiring storage at 4°C in amber vials .

- Solvent Effects : Stable in DMSO for >6 months at -20°C but hydrolyzes in aqueous buffers (pH >8) within days . Accelerated stability studies (40°C/75% RH for 3 months) quantify degradation products via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.